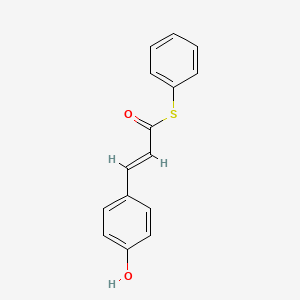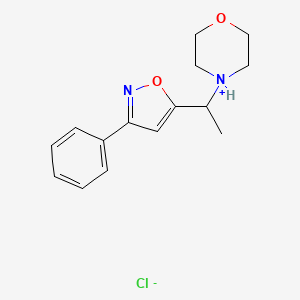![molecular formula C22H24N2 B13738097 3-[3-(3-aminophenyl)-5-tert-butylphenyl]aniline](/img/structure/B13738097.png)
3-[3-(3-aminophenyl)-5-tert-butylphenyl]aniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[3-(3-aminophenyl)-5-tert-butylphenyl]aniline is an organic compound that belongs to the class of aromatic amines This compound is characterized by the presence of an aniline group substituted with two phenyl rings, one of which carries an amino group and a tert-butyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-[3-(3-aminophenyl)-5-tert-butylphenyl]aniline can be achieved through a multi-step process involving the formation of the phenyl rings and subsequent functionalization. One common method involves the Suzuki–Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an aryl boronic acid . The reaction conditions typically involve the use of a palladium catalyst, a base such as potassium carbonate, and a solvent like toluene or ethanol. The reaction is carried out under an inert atmosphere at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis.
Analyse Des Réactions Chimiques
Types of Reactions
3-[3-(3-aminophenyl)-5-tert-butylphenyl]aniline undergoes various chemical reactions, including:
Oxidation: The amino groups can be oxidized to form nitro groups or other oxidized derivatives.
Reduction: The compound can be reduced to form corresponding amines or other reduced products.
Substitution: Electrophilic aromatic substitution reactions can occur, where substituents on the phenyl rings are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents (nitric acid) are used under acidic or basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction can produce various amines.
Applications De Recherche Scientifique
3-[3-(3-aminophenyl)-5-tert-butylphenyl]aniline has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and protein binding due to its aromatic structure.
Industry: Used in the production of dyes, pigments, and other materials with specific optical properties.
Mécanisme D'action
The mechanism of action of 3-[3-(3-aminophenyl)-5-tert-butylphenyl]aniline involves its interaction with molecular targets such as enzymes and receptors. The aromatic rings and amino groups allow the compound to form hydrogen bonds and π-π interactions with target molecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects[3][3].
Comparaison Avec Des Composés Similaires
Similar Compounds
3-(3-aminophenyl)aniline: Lacks the tert-butyl group, which may affect its reactivity and applications.
3-(5-tert-butylphenyl)aniline: Lacks the additional amino group, which may influence its binding properties and biological activity.
3-(3-aminophenyl)-5-methylphenyl]aniline: Similar structure but with a methyl group instead of a tert-butyl group, affecting its steric and electronic properties.
Uniqueness
The presence of both the amino group and the tert-butyl group in 3-[3-(3-aminophenyl)-5-tert-butylphenyl]aniline makes it unique in terms of its steric hindrance and electronic effects
Propriétés
Formule moléculaire |
C22H24N2 |
|---|---|
Poids moléculaire |
316.4 g/mol |
Nom IUPAC |
3-[3-(3-aminophenyl)-5-tert-butylphenyl]aniline |
InChI |
InChI=1S/C22H24N2/c1-22(2,3)19-11-17(15-6-4-8-20(23)13-15)10-18(12-19)16-7-5-9-21(24)14-16/h4-14H,23-24H2,1-3H3 |
Clé InChI |
OBMGLLLDGCXBJP-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)C1=CC(=CC(=C1)C2=CC(=CC=C2)N)C3=CC(=CC=C3)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


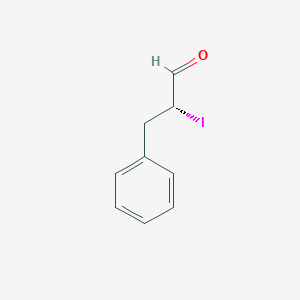

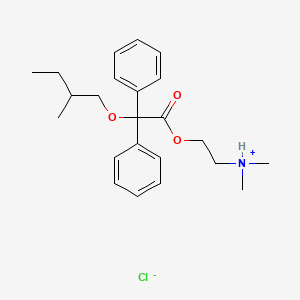
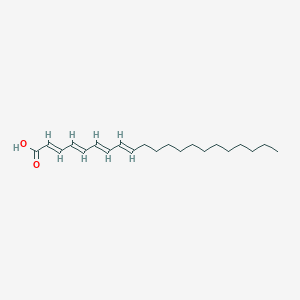
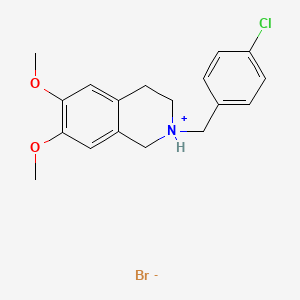
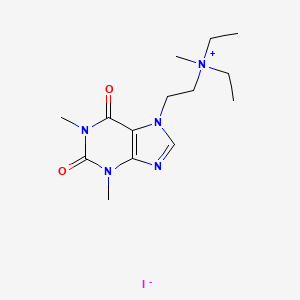
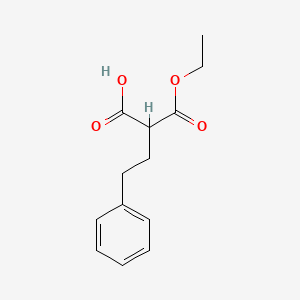

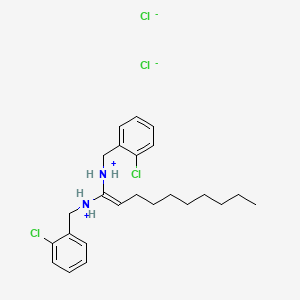
![2,7-Naphthalenedisulfonic acid, 4-[(5-chloro-4-methyl-2-sulfophenyl)azo]-3-hydroxy-, calcium strontium salt](/img/structure/B13738070.png)
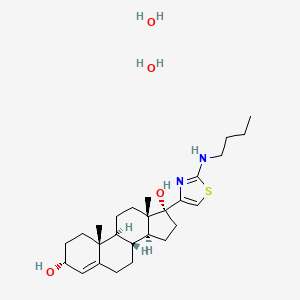
![5-[(Ethoxycarbonyl)amino]benzene-1,3-dicarboxylic acid](/img/structure/B13738093.png)
